2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
CAS No.: 1325751-41-4
Cat. No.: VC11804487
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1325751-41-4 |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C19H23N3O4S/c1-25-14-5-6-17(26-2)16(12-14)22-10-9-21(19(22)24)13-18(23)20-8-7-15-4-3-11-27-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) |
| Standard InChI Key | LTSDRLNNFCZYDT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCCC3=CC=CS3 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCCC3=CC=CS3 |
Introduction
The compound 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic molecule that belongs to the class of acetamides. It features an imidazolidinone ring system substituted with a 2,5-dimethoxyphenyl group and linked to a thiophen-2-yl ethyl moiety via an acetamide linkage. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazolidinone ring and the attachment of the thiophen-2-yl ethyl moiety. Common reagents and conditions might include:
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Imidazolidinone Formation: This could involve the reaction of a diamine with a carbonyl compound.
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Acetamide Linkage Formation: This typically involves the reaction of an amine with an acyl chloride or anhydride.
Potential Applications
Compounds with similar structures have shown potential in various biological applications:
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Pharmacological Activity: Related compounds have been explored for their anti-inflammatory and anticancer properties .
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Chemical Properties: The presence of a thiophene ring may confer unique electronic properties, potentially useful in materials science applications.
Research Findings and Data
While specific research findings for 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide are not available, related compounds have been studied extensively:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide | CHNO | 384.4 | Potential pharmacological applications |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory, potential 5-LOX inhibitor |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Anticancer activity |
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